3-(Aminomethyl)benzimidamide
Description
Properties
IUPAC Name |
3-(aminomethyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H3,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEKVJHHZCSSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=N)N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73711-52-1 | |
| Record name | 73711-52-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)benzimidamide typically involves the reaction of o-phenylenediamine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product through cyclization and reduction steps.
-
Step 1: Formation of Intermediate
- Reactants: o-Phenylenediamine, formaldehyde, ammonium chloride
- Conditions: Acidic medium, typically hydrochloric acid
- Reaction: [ \text{o-Phenylenediamine} + \text{Formaldehyde} + \text{Ammonium chloride} \rightarrow \text{Intermediate} ]
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Step 2: Cyclization and Reduction
- Conditions: Elevated temperature, reducing agent (e.g., sodium borohydride)
- Reaction: [ \text{Intermediate} \rightarrow \text{3-(Aminomethyl)benzimidamide} ]
Industrial Production Methods
In industrial settings, the production of 3-(Aminomethyl)benzimidamide may involve continuous flow reactors to optimize yield and purity. The use of catalysts and environmentally friendly solvents is also explored to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Imine derivatives
Reduction: Amine derivatives
Substitution: Substituted benzimidamides
Scientific Research Applications
Antifungal Activity
Overview : Recent studies have highlighted the antifungal properties of 3-(aminomethyl)benzimidamide derivatives, particularly in agricultural settings. Amidines, including this compound, have demonstrated promising bioactivities against various fungal pathogens.
Case Study : A study synthesized a series of benzamidines linked with 1,2,3-triazole moieties. These compounds were tested against Colletotrichum lagenarium and Botrytis cinerea, showing significant antifungal activities both in vitro and in vivo. Notably, certain derivatives exhibited up to 90% efficacy against C. lagenarium, surpassing traditional fungicides like carbendazim .
| Compound | Efficacy (%) | Concentration (μg/mL) | Target Pathogen |
|---|---|---|---|
| 9b | 79 | 200 | C. lagenarium |
| 16d | 90 | 200 | C. lagenarium |
Antiviral Properties
Overview : The compound has also been explored for its antiviral potential, particularly against filoviruses such as Ebola and Marburg viruses.
Case Study : Research identified a series of 4-(aminomethyl)benzamide-based inhibitors that effectively blocked the entry of Ebola virus. Although 3-(aminomethyl)benzimidamide was less potent than its 4-substituted counterpart, it still contributed to understanding structure-activity relationships (SAR) in antiviral applications. Inhibition studies showed that modifications to the amide portion significantly impacted potency and selectivity against viral entry .
| Compound | Virus | EC50 (μM) | Comments |
|---|---|---|---|
| CBS1118 | Ebola | <10 | Broad-spectrum activity |
| 3-(Aminomethyl)benzimidamide | Ebola | >10 | Weaker than CBS1118 |
Anti-inflammatory Effects
Overview : Amidines have been recognized for their anti-inflammatory properties, making them candidates for therapeutic development.
Case Study : Research into the synthesis of pyrimidine derivatives demonstrated that amidine compounds could be linked to enhance anti-inflammatory effects. These derivatives were screened for COX-1/COX-2 inhibition, revealing promising results that warrant further investigation into their mechanisms and efficacy .
Synthesis and Structural Modifications
The synthesis of 3-(aminomethyl)benzimidamide can be achieved through various methods, including Pinner reactions and cycloaddition techniques. These synthetic routes allow for the introduction of different functional groups that can modulate biological activity.
Synthesis Overview :
- Pinner Reaction : Converts azidomethyl derivatives to amidines.
- Cycloaddition Reactions : Facilitate the formation of complex structures with enhanced bioactivity.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)benzimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
3-Amino-N-phenylbenzamide (CAS 16091-26-2)
- Molecular Formula : C₁₃H₁₂N₂O (MW: 212.25 g/mol) .
- Structure: Features a benzamide core with a 3-amino substitution on the phenyl ring and an N-phenyl group.
- Key Differences: Unlike 3-(Aminomethyl)benzimidamide, this compound lacks the amidine group and aminomethyl moiety. The amide (-CONH-) group confers polarity but reduces basicity compared to amidine-containing analogs .
Benzimidamide Impurity in Leflunomide
- Structure: Likely contains a benzimidamide core linked to a trifluoromethyl aniline group, based on Leflunomide’s synthesis from 4-(trifluoromethyl)aniline .
- Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to 3-(Aminomethyl)benzimidamide. This impurity is genotoxic, suggesting structural features (e.g., reactive amidine groups) may contribute to DNA reactivity .
3-(Aminomethyl)-1-Methylpiperidine (CAS 14613-37-7)
- Molecular Formula : C₇H₁₆N₂ (MW: 128.22 g/mol) .
- Structure: A piperidine derivative with an aminomethyl group at the 3-position.
- Key Differences: While sharing the aminomethyl group, the absence of the benzimidamide ring system limits aromatic interactions critical for binding in enzyme inhibitors. This compound is primarily used in industrial applications rather than pharmacology .
N'-Hydroxy-N-[3-(N-tosyl-N-propargylamino)propyl]benzimidamide (4d)
- Structure : A benzimidamide derivative with a propargylamine side chain and tosyl protecting group .
- Key Differences: The tosyl and propargyl groups enhance steric bulk and reactivity, making it suitable for click chemistry applications. This contrasts with 3-(Aminomethyl)benzimidamide, which lacks such modifications .
Comparative Data Table
Biological Activity
3-(Aminomethyl)benzimidamide is a compound that has attracted significant attention due to its potential biological activities. This article synthesizes various research findings regarding its biological properties, particularly focusing on its antitumor, antimicrobial, and receptor agonist activities.
Chemical Structure and Properties
3-(Aminomethyl)benzimidamide features a benzimidazole core with an aminomethyl substituent, which is crucial for its biological interactions. The structural characteristics of this compound allow it to engage with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including 3-(Aminomethyl)benzimidamide.
- Mechanism of Action : These compounds primarily exert their effects by intercalating into DNA and binding to the minor groove of AT-rich sequences. This binding disrupts DNA replication and transcription processes, leading to cell death in tumor cells .
- Research Findings : In vitro assays have shown that 3-(Aminomethyl)benzimidamide exhibits significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values of 6.26 ± 0.33 μM against HCC827 cells and 6.48 ± 0.11 μM against NCI-H358 cells in two-dimensional cultures, indicating high efficacy .
Table 1: Antitumor Activity of 3-(Aminomethyl)benzimidamide
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | 2D |
| NCI-H358 | 6.48 ± 0.11 | 2D |
| HCC827 | 20.46 ± 8.63 | 3D |
| NCI-H358 | 16.00 ± 9.38 | 3D |
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have been well-documented, with specific attention to their effectiveness against various pathogens.
- Mechanism : Similar to their antitumor activity, these compounds can bind to DNA in microbial cells, disrupting essential cellular processes .
- Research Findings : Studies indicate that derivatives like 3-(Aminomethyl)benzimidamide demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Pathogen | MIC (μg/mL) | Compound Tested |
|---|---|---|
| E. coli | 16 | Benzimidazole Derivative |
| S. aureus | Varies | Benzimidazole Derivative |
Receptor Agonist Activity
3-(Aminomethyl)benzimidamide has also been investigated for its role as an agonist for specific receptors.
- Target Receptors : Recent research has focused on human MRGPRX1, a receptor implicated in pain signaling pathways . Compounds bearing similar structures have shown promising agonistic activity.
- Research Findings : One study demonstrated that modifications to the amidine group significantly influenced agonist potency at MRGPRX1, suggesting that structural optimization could enhance therapeutic effects related to pain management .
Case Studies
- Antitumor Study : A study involving various benzimidazole derivatives showed that compounds similar to 3-(Aminomethyl)benzimidamide effectively inhibited tumor growth in xenograft models, further supporting their potential as anticancer agents .
- Antimicrobial Study : A series of benzamidine derivatives were tested against chronic hepatitis B virus (HBV), revealing that certain modifications led to improved antiviral activity through specific interactions with viral proteins .
Q & A
Q. What are best practices for troubleshooting low yields in benzimidamide syntheses?
- Screen alternative catalysts (e.g., Pd/C for hydrogenation steps) and protect reactive amines with Boc groups to prevent side reactions. Monitor reaction progress via TLC or in-situ IR to identify incomplete conversions early .
Data Interpretation and Reporting
Q. How to address variability in biological activity data across 3-(Aminomethyl)benzimidamide analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
